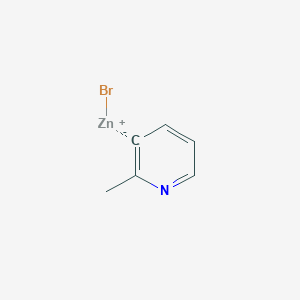
2-Methyl-3-pyridylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-pyridylZinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a useful tool in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-pyridylZinc bromide can be synthesized through the direct insertion of active zinc into 2-bromopyridine. This process involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction typically takes place under mild conditions and results in the formation of the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure the safety and efficiency of the production process. The use of Rieke zinc is common in industrial production due to its high reactivity and ability to produce high yields of the desired product .
化学反応の分析
Types of Reactions
2-Methyl-3-pyridylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
The reactions involving this compound typically require the presence of a catalyst, such as palladium, and are carried out under mild conditions. Solvents like tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyridines and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
2-Methyl-3-pyridylZinc bromide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules and study their interactions and functions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Methyl-3-pyridylZinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the bromine atom, making the pyridyl group more nucleophilic and reactive towards electrophiles. This reactivity allows it to participate in various substitution and coupling reactions, forming new carbon-carbon bonds and complex molecular structures .
類似化合物との比較
Similar Compounds
- 2-PyridylZinc bromide
- 3-PyridylZinc bromide
- 2-Methyl-2-pyridylZinc bromide
Uniqueness
2-Methyl-3-pyridylZinc bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis .
特性
分子式 |
C6H6BrNZn |
|---|---|
分子量 |
237.4 g/mol |
IUPAC名 |
bromozinc(1+);2-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
SARUXDKPKZOJQS-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C=CC=N1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
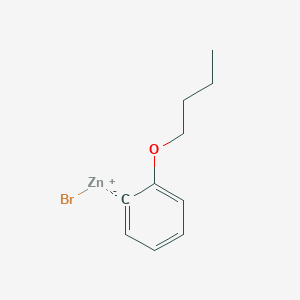

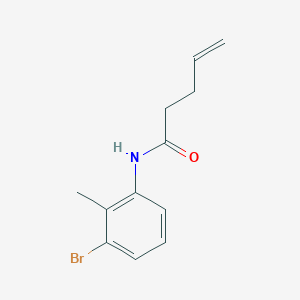
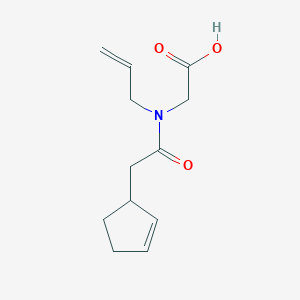
![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
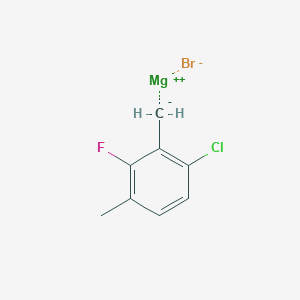
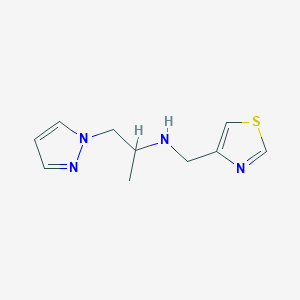
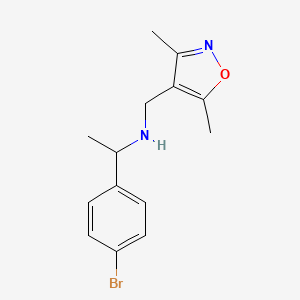
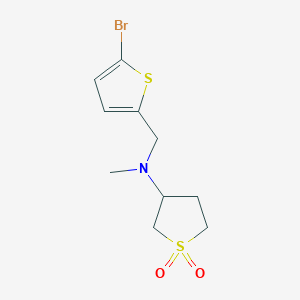
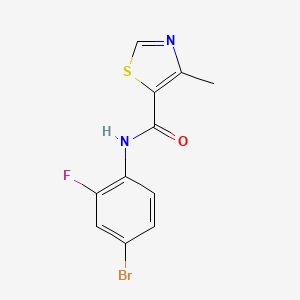
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
